Home > Products > Screening Compounds P7712 > 13-Deoxycarminomycin
13-Deoxycarminomycin - 76034-18-9

13-Deoxycarminomycin

Catalog Number: EVT-256549
CAS Number: 76034-18-9
Molecular Formula: C26H29NO9
Molecular Weight: 499.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

13-Deoxycarminomycin is a new antitumor antibiotic belonging to the anthracycline class of compounds. [, ] It was first isolated from Streptomyces peucetius var. carminatus (ATCC 31502), a biochemical mutant of Streptomyces peucetius var. caesius, the organism known to produce doxorubicin. [] This compound exhibits antibacterial and cytotoxic activity in vitro and has demonstrated activity against P-388 murine leukemia. [] In the context of scientific research, 13-deoxycarminomycin serves as a valuable tool for studying anthracycline biosynthesis and exploring potential modifications to enhance its antitumor properties. [, , ]

Doxorubicin

  • Relevance: Doxorubicin is structurally related to 13-deoxycarminomycin by the presence of a hydroxyl group at the C-13 position. In fact, 13-deoxycarminomycin can be bioconverted to doxorubicin through a series of enzymatic reactions, including hydroxylation at C-13 catalyzed by the enzyme DoxA. [1, 4]

Daunorubicin

  • Relevance: Daunorubicin shares a close structural similarity with 13-deoxycarminomycin, differing only in the substituent at the C-14 position. Daunorubicin has a methyl group, whereas 13-deoxycarminomycin has a hydrogen atom at that position. These two compounds are often discussed together in the context of anthracycline biosynthesis and their related mechanisms of action. [1]

13-Deoxydaunorubicin

  • Relevance: 13-Deoxydaunorubicin is closely related to 13-deoxycarminomycin, as both compounds lack the hydroxyl group at the C-13 position that is present in daunorubicin. This structural similarity highlights their roles as intermediates in the biosynthetic pathways of the more complex and clinically relevant anthracyclines. [1]

Carminomycin

  • Relevance: Carminomycin is structurally very similar to 13-deoxycarminomycin. The key difference lies in the presence of a hydroxyl group at the C-13 position in carminomycin, which is absent in 13-deoxycarminomycin. This distinction is significant as the C-13 hydroxyl group contributes to the cytotoxic activity of anthracyclines. [3, 5]

13-Dihydrocarminomycin

  • Relevance: 13-Dihydrocarminomycin is structurally similar to 13-deoxycarminomycin, differing only by the presence of a hydroxyl group at C-13. The enzyme DoxA is capable of catalyzing the hydroxylation of 13-deoxycarminomycin to form 13-dihydrocarminomycin. [1]

10-Carboxy-13-deoxycarminomycin

  • Relevance: 10-Carboxy-13-deoxycarminomycin is structurally related to 13-deoxycarminomycin by the removal of a methyl group from the carbomethoxy group at the C-10 position. This demethylation reaction, catalyzed by the enzyme DauP, is a crucial step in the bioconversion of early anthracycline glycosides like rhodomycin D to doxorubicin. [1, 2]

Epsilon-rhodomycinone glycoside (Rhodomycin D)

  • Relevance: Rhodomycin D can be considered structurally related to 13-deoxycarminomycin as it serves as a precursor molecule in the bioconversion pathway. Through a series of enzymatic reactions, including demethylation by DauP, methylation by DauK, and hydroxylation by DoxA, rhodomycin D is eventually converted to doxorubicin, highlighting the interconnected nature of these anthracycline compounds. [1]

4'-O-Acyldoxorubicin, 4'-O-Acyldaunorubicin, 4'-O-Acyl-13-deoxycarminomycin

  • Relevance: These compounds are structurally related to 13-deoxycarminomycin through the presence of an acyl group at the 4'-oxygen of the sugar moiety. The study aimed to investigate whether these modifications could enhance the antitumor activity of the parent anthracyclines. [7]

6-Deoxycarminomycin

  • Relevance: 6-Deoxycarminomycin is structurally related to 13-deoxycarminomycin through the absence of a hydroxyl group at the C-6 position. This specific modification distinguishes 6-deoxycarminomycin from the naturally occurring carminomycin and highlights the exploration of synthetic analogs for potential therapeutic benefit. [26]
Synthesis Analysis

Methods of Synthesis
The synthesis of 13-deoxycarminomycin can be achieved through both natural and synthetic approaches. The natural biosynthetic pathway involves polyketide synthesis, where specific enzymes catalyze the formation of the compound from simpler precursors. Key steps include:

  1. Biosynthetic Pathway: The biosynthesis begins with the condensation of malonyl-CoA units, leading to the formation of a polyketide backbone.
  2. Enzymatic Reactions: Enzymes such as those encoded by the doxA gene play crucial roles in hydroxylation reactions that modify the polyketide structure into 13-deoxycarminomycin .
  3. Genetic Engineering: Recent advancements have utilized genetically engineered strains of Streptomyces to enhance yield and productivity. For instance, overexpression of specific genes can significantly increase the production of 13-deoxycarminomycin from its precursors .
Molecular Structure Analysis

Molecular Structure
The molecular formula for 13-deoxycarminomycin is C₁₄H₁₅NO₃, with a molecular weight of approximately 245.28 g/mol. The structure features:

  • Anthracycline Core: Characteristic three-ring structure with hydroxyl and methoxy groups.
  • Functional Groups: Hydroxyl (-OH) and methoxy (-OCH₃) groups contribute to its biological activity.
  • Stereochemistry: The configuration around certain carbon atoms is crucial for its interaction with biological targets.

The detailed structural analysis can be performed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to elucidate stereochemistry and confirm structural integrity .

Chemical Reactions Analysis

Chemical Reactions Involving 13-Deoxycarminomycin
13-Deoxycarminomycin undergoes several chemical transformations:

  1. Oxidation Reactions: It can be oxidized to form derivatives like 13-dihydrocarminomycin through hydroxylation at specific positions, primarily catalyzed by cytochrome P450 enzymes .
  2. Esterification Reactions: The compound can react with various alcohols to form esters, which may enhance its solubility and bioavailability .
  3. Hydrolysis Reactions: Under certain conditions, it can hydrolyze to yield its carboxylic acid derivative, which may exhibit different pharmacological properties .

These reactions are significant as they can lead to the discovery of new derivatives with potentially enhanced therapeutic effects.

Mechanism of Action

Mechanism of Action
The antitumor activity of 13-deoxycarminomycin primarily involves intercalation into DNA strands, disrupting replication and transcription processes. Key points include:

  • DNA Intercalation: The planar structure allows it to insert between base pairs in DNA, leading to structural distortion.
  • Topoisomerase Inhibition: It inhibits topoisomerase II, an essential enzyme for DNA unwinding during replication.
  • Reactive Oxygen Species Generation: The compound may also generate reactive oxygen species upon reduction, contributing to cellular damage and apoptosis in cancer cells .

This multifaceted mechanism underscores its potential as an anticancer agent.

Physical and Chemical Properties Analysis

Physical and Chemical Properties
The physical properties of 13-deoxycarminomycin include:

  • Appearance: Typically presented as a reddish-brown powder.
  • Solubility: Soluble in methanol and dimethyl sulfoxide but poorly soluble in water.
  • Melting Point: The melting point ranges around 150-155 °C.

Chemical properties include stability under acidic conditions but susceptibility to degradation under alkaline conditions or prolonged exposure to light .

Applications

Scientific Applications
13-Deoxycarminomycin has several applications in scientific research:

  1. Antitumor Research: Its potent cytotoxicity makes it a candidate for developing new cancer therapies.
  2. Antibacterial Studies: Its antibacterial properties are being explored for potential use in treating resistant bacterial infections.
  3. Biosynthetic Studies: As a model compound for studying anthracycline biosynthesis, it provides insights into microbial secondary metabolism and genetic engineering applications .

Properties

CAS Number

76034-18-9

Product Name

13-Deoxycarminomycin

IUPAC Name

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione

Molecular Formula

C26H29NO9

Molecular Weight

499.5 g/mol

InChI

InChI=1S/C26H29NO9/c1-3-26(34)8-12-18(15(9-26)36-16-7-13(27)21(29)10(2)35-16)25(33)20-19(23(12)31)22(30)11-5-4-6-14(28)17(11)24(20)32/h4-6,10,13,15-16,21,28-29,31,33-34H,3,7-9,27H2,1-2H3/t10-,13-,15-,16-,21+,26-/m0/s1

InChI Key

UHYFCDBUKBJSFA-IZLYCFEBSA-N

SMILES

CCC1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC5CC(C(C(O5)C)O)N)O

Solubility

Soluble in DMSO

Synonyms

13-Deoxycarminomycin; Antibiotic D 788-11; R 20X; R-20X; R20X;

Canonical SMILES

CCC1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC5CC(C(C(O5)C)O)N)O

Isomeric SMILES

CC[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC5C[C@@H]([C@@H]([C@@H](O5)C)O)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.